molecular formula C11H9F3N2S B14264874 N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 134881-05-3

N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B14264874
CAS No.: 134881-05-3
M. Wt: 258.26 g/mol
InChI Key: FSKWTTHZEKFJPJ-UHFFFAOYSA-N
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Description

N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under basic conditions . The phenylmethyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the trifluoromethylation step can be carried out in a flow reactor to control the reaction temperature and pressure precisely .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Benzyl chloride, NaH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Chemistry

In chemistry, N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can mimic the electronic effects of natural substrates, making it a valuable tool for studying enzyme mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for applications in crop protection and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also feature a trifluoromethyl group and are known for their antimicrobial activity.

    α-Trifluoromethyl amines: These compounds contain a trifluoromethyl group attached to an amine and are used in asymmetric synthesis.

Uniqueness

N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a phenylmethyl group, and a trifluoromethyl group. This combination imparts distinct electronic and steric properties that can enhance its reactivity and stability compared to similar compounds.

Properties

CAS No.

134881-05-3

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

N-benzyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)9-7-17-10(16-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)

InChI Key

FSKWTTHZEKFJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(F)(F)F

Origin of Product

United States

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